N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-propan-2-ylpyrimidin-2-amine
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Overview
Description
N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-propan-2-ylpyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with an isopropyl group and a phenyl ring bearing a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-propan-2-ylpyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Phenyl Ring: The phenyl ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.
Incorporation of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a borylation reaction using pinacolborane and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions, use of automated synthesizers, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-propan-2-ylpyrimidin-2-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-propan-2-ylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-propan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-propan-2-ylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H28BN3O2 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C20H28BN3O2/c1-13(2)17-8-9-22-18(24-17)23-16-11-14(3)10-15(12-16)21-25-19(4,5)20(6,7)26-21/h8-13H,1-7H3,(H,22,23,24) |
InChI Key |
BNJFUKVKKXNPCN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC3=NC=CC(=N3)C(C)C)C |
Origin of Product |
United States |
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